

An In-depth Technical Guide to Coumarin-6-sulfonyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Coumarin-6-sulfonyl chloride

Cat. No.: B080270

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Coumarin-6-sulfonyl chloride**, a versatile biochemical reagent. It details its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its role as a fluorescent labeling agent and the biological activities of its derivatives.

Chemical Structure and Identification

Coumarin-6-sulfonyl chloride, systematically named 2-oxo-2H-chromene-6-sulfonyl chloride, is a derivative of coumarin, a natural compound belonging to the benzopyrone family. The core structure consists of a fused benzene and α -pyrone ring. A sulfonyl chloride group ($-\text{SO}_2\text{Cl}$) is substituted at the 6th position of the coumarin scaffold. This reactive group is key to its utility in derivatizing other molecules.

SMILES: C1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)Cl[1][2]

InChI: InChI=1S/C9H5ClO4S/c10-15(12,13)7-2-3-8-6(5-7)1-4-9(11)14-8/h1-5H[1]

Physicochemical and Spectral Data

The key properties of **Coumarin-6-sulfonyl chloride** are summarized in the tables below. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₉ H ₅ ClO ₄ S	[1][3][4]
Molecular Weight	244.65 g/mol	[1][3][4]
CAS Number	10543-42-7	[1][3]
Appearance	White to off-white solid	[5]
Melting Point	110-113 °C	[3][6]
Boiling Point	431.6 °C at 760 mmHg	[3]
Density	1.591 g/cm ³	[3]
Water Solubility	Slightly soluble	[3][6]
Storage	Inert atmosphere, Room Temperature	[3][6]
Sensitivity	Moisture Sensitive	[3][6]

Table 2: Spectral Properties

Spectral Data	Description	Reference
¹ H NMR	A published spectrum shows characteristic peaks for the aromatic protons of the coumarin ring system.	[7]
Infrared (IR)	An ATR-IR spectrum is available, which would show characteristic peaks for the C=O (lactone), S=O (sulfonyl), and C-Cl bonds.	[1]
Fluorescence	Derivatives exhibit fluorescence, typically with excitation around 470 nm and emission around 520 nm. The exact wavelengths and quantum yield are highly dependent on the solvent and the nature of the derivative.	[8]

Experimental Protocols

Synthesis of Coumarin-6-sulfonyl chloride

The synthesis of **Coumarin-6-sulfonyl chloride** is typically achieved through the chlorosulfonation of coumarin. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the coumarin ring.

Materials:

- Coumarin
- Chlorosulfonic acid (HSO₃Cl)
- Dry reaction vessel with a stirrer
- Ice bath

- Quenching solution (ice water)
- Filtration apparatus

Protocol:

- In a dry reaction vessel equipped with a magnetic stirrer and cooled in an ice bath, carefully add coumarin.
- Slowly and dropwise, add an excess of chlorosulfonic acid to the coumarin with continuous stirring. The temperature should be maintained at 0-5 °C.
- After the addition is complete, allow the reaction mixture to stir at a low temperature for several hours until the reaction is complete (monitoring by TLC is recommended).
- Once the reaction is complete, very carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess chlorosulfonic acid and precipitate the product.
- Collect the precipitated solid by filtration.
- Wash the solid with cold water to remove any remaining acid.
- Dry the product under vacuum to yield **Coumarin-6-sulfonyl chloride**.

This protocol is based on the general reaction for the synthesis of coumarin sulfonamides, which begins with the preparation of the sulfonyl chloride intermediate.[\[7\]](#)

Protocol for Labeling Amines

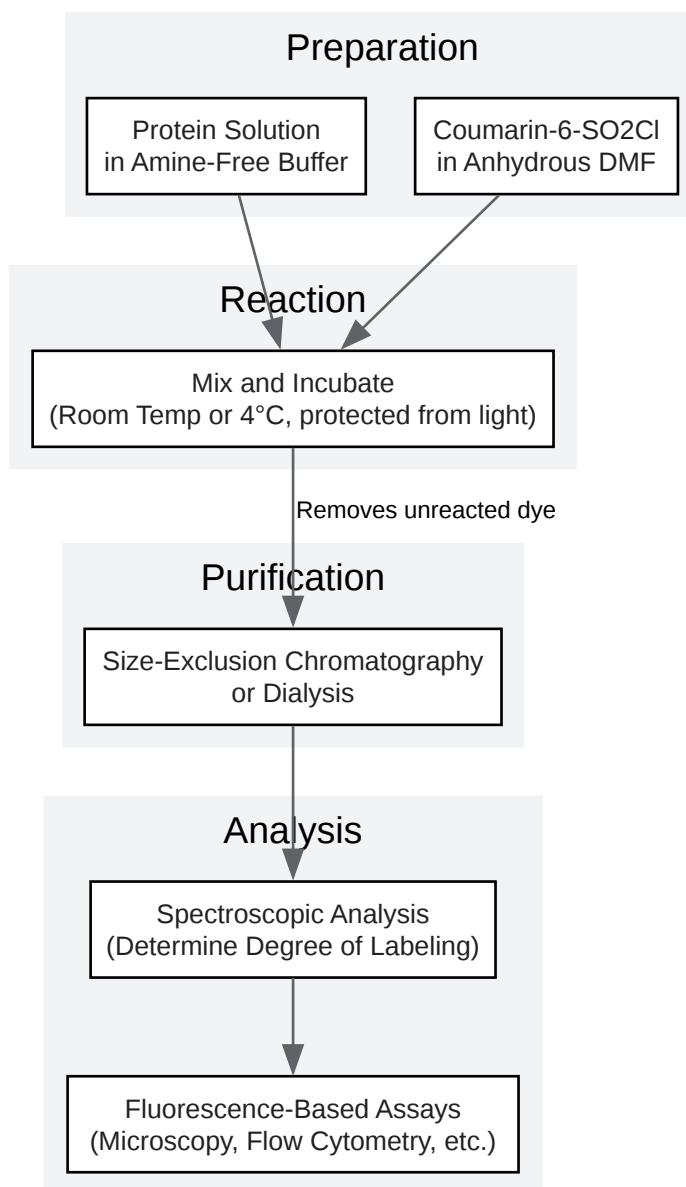
Coumarin-6-sulfonyl chloride is an amine-reactive reagent used to fluorescently label proteins, amino acids, and other amine-containing molecules. The sulfonyl chloride group reacts with primary and secondary amines to form a stable sulfonamide bond.[\[3\]](#)[\[6\]](#)[\[9\]](#)

Materials:

- Protein or amine-containing molecule of interest

- **Coumarin-6-sulfonyl chloride**
- Amine-free buffer (e.g., 0.1 M sodium bicarbonate or borate buffer, pH 8.5-9.0)
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Size-exclusion chromatography column or dialysis tubing for purification

Protocol:


- Protein Preparation: Dissolve the protein to be labeled in the amine-free buffer at a concentration of 1-10 mg/mL.
- Dye Preparation: Immediately before use, prepare a stock solution of **Coumarin-6-sulfonyl chloride** in anhydrous DMF or DMSO at a concentration of ~10 mg/mL. Sulfonyl chlorides are unstable in DMSO.[9]
- Labeling Reaction: While gently stirring the protein solution, slowly add a 5- to 20-fold molar excess of the dissolved **Coumarin-6-sulfonyl chloride**. The optimal ratio should be determined empirically.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. For sulfonyl chlorides, incubation at 4°C is often recommended.[6]
- Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer. Alternatively, dialysis can be performed against the storage buffer.
- Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of the coumarin dye.

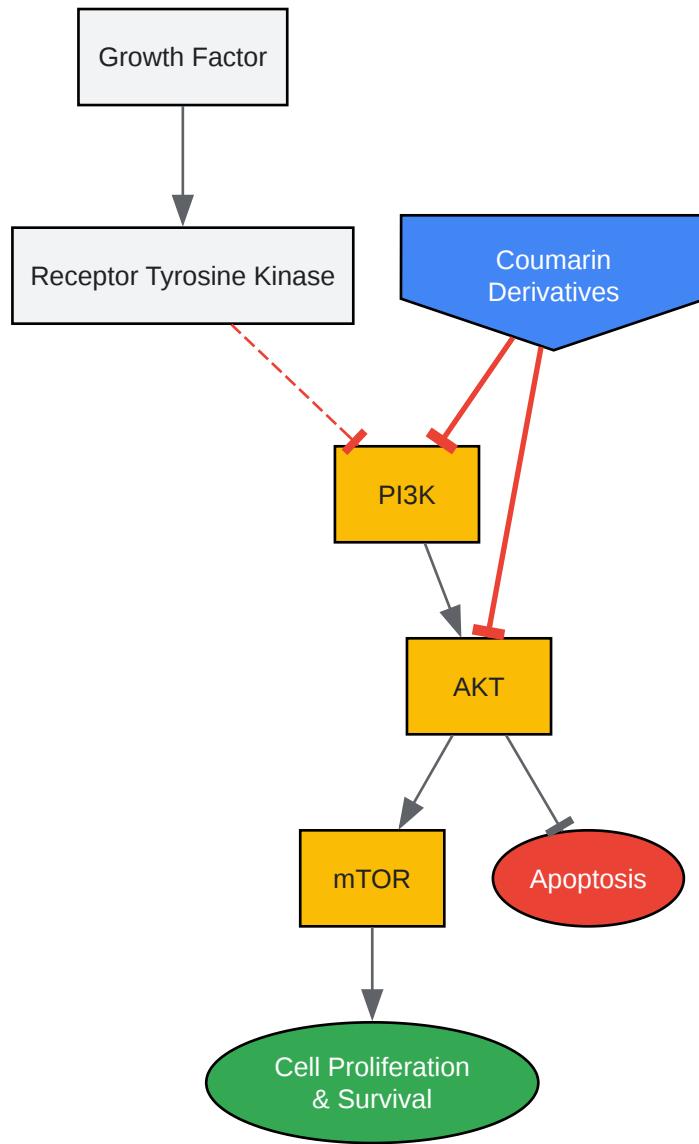
Applications in Research and Drug Development

Fluorescent Labeling and Probes

The primary application of **Coumarin-6-sulfonyl chloride** is as a fluorescent tag.^[3] Once conjugated to a target molecule, the coumarin moiety allows for sensitive detection and quantification using fluorescence spectroscopy, microscopy, and flow cytometry. Coumarin-based probes are valued for their sensitivity to the local environment, which can provide information on properties like polarity and viscosity.^[10] Coumarin derivatives are used to develop fluorescent probes for detecting biologically important species such as hydrogen sulfide and hypochlorite.^{[11][12][13]}

Workflow: Amine Labeling with Coumarin-6-sulfonyl chloride

[Click to download full resolution via product page](#)


Caption: Workflow for fluorescently labeling proteins with **Coumarin-6-sulfonyl chloride**.

Derivatives in Drug Discovery

While **Coumarin-6-sulfonyl chloride** itself is a reagent, its derivatives (coumarin sulfonamides) have garnered significant interest in drug discovery for their wide range of biological activities.^{[5][14]} These activities include anticancer, anti-inflammatory, antibacterial, and enzyme inhibition properties.^{[5][14]}

The anticancer effects of coumarin derivatives are often linked to their ability to modulate key cellular signaling pathways. For instance, various coumarin compounds have been shown to inhibit the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation and is often dysregulated in cancer.^{[3][15]} They can also affect other pathways such as NF-κB and MAPK, which are involved in inflammation and cancer progression.^[1]

Signaling Pathway Modulation by Coumarin Derivatives

[Click to download full resolution via product page](#)

Caption: Simplified PI3K/AKT pathway, a target for some anticancer coumarin derivatives.

Safety and Handling

Coumarin-6-sulfonyl chloride is classified as a corrosive substance.^[3] It causes severe skin burns and eye damage.^[1] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. As it is moisture-sensitive, it should be stored in a tightly sealed container under an inert atmosphere.^{[3][6]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells [mdpi.com]
- 4. jbino.com [jbino.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Construction of a coumarin-based fluorescent probe for accurately visualizing hydrogen sulfide in live cells and zebrafish - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Construction of a coumarin-based fluorescent probe for accurately visualizing hydrogen sulfide in live cells and zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. COUMARIN-6-SULFONYL CHLORIDE Five Chongqing Chemdad Co. , Ltd [chemdad.com]
- 15. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [An In-depth Technical Guide to Coumarin-6-sulfonyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b080270#what-is-the-structure-of-coumarin-6-sulfonyl-chloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com